

# H2N-PEG6-Hydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H2N-PEG6-Hydrazide

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# **Technical Guide: H2N-PEG6-Hydrazide**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on the physicochemical properties of **H2N-PEG6-Hydrazide**, a heterobifunctional PEG linker. This molecule contains an amine group and a hydrazide group, enabling conjugation with various functional groups. The polyethylene glycol (PEG) spacer is monodisperse, ensuring a precise molecular weight and length, which is critical for applications in bioconjugation, drug delivery, and PROTAC development.

## **Physicochemical Properties**

The fundamental molecular characteristics of **H2N-PEG6-Hydrazide** are summarized below. This data is essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

Parameter	Value
Molecular Formula	C15H33N3O7[1][2]
Molecular Weight	367.44 g/mol [1][2]
Exact Mass	367.2300 u[2]
Elemental Analysis	C: 49.03%, H: 9.05%, N: 11.44%, O: 30.48%



# **Chemical Structure and Connectivity**

The structure of **H2N-PEG6-Hydrazide** is defined by a terminal primary amine (H2N), followed by a hexaethylene glycol (PEG6) chain, and terminating in a hydrazide (-CONHNH2) functional group. This linear structure provides a flexible spacer arm used to link molecules.



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Caption: Chemical structure of **H2N-PEG6-Hydrazide**.

## **Experimental Protocols**

As this document focuses on the core properties of **H2N-PEG6-Hydrazide**, detailed experimental protocols are not included. However, the hydrazide functional group is typically used for conjugation to aldehydes or ketones, often found on glycoproteins after periodate oxidation, to form a hydrazone bond. The primary amine can be used for reactions with activated esters (like NHS esters) or other carbonyl compounds to form stable amide bonds. These standard bioconjugation techniques are well-documented in scientific literature.

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### References

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